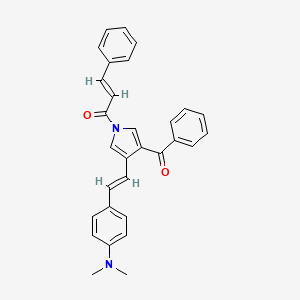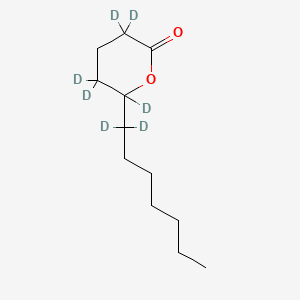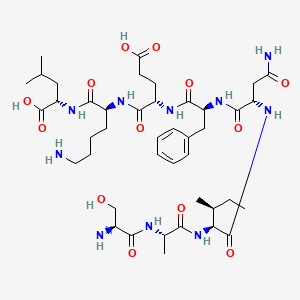
OVA-A2 Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of OVA-A2 Peptide involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Chemical Reactions Analysis
OVA-A2 Peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide (H2O2) or performic acid, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Scientific Research Applications
OVA-A2 Peptide has a wide range of applications in scientific research:
Immunology: It is used to study T-cell activation and immune responses, particularly in the context of MHC class I molecules.
Vaccine Development: The peptide is employed in the design of peptide-based vaccines to elicit specific immune responses against pathogens or cancer cells.
Allergy Research: This compound serves as a model antigen to study allergic reactions and the mechanisms underlying hypersensitivity.
Protein-Protein Interactions: It is used to investigate the interactions between peptides and MHC molecules, as well as T-cell receptors.
Mechanism of Action
OVA-A2 Peptide exerts its effects by binding to MHC class I molecules on the surface of antigen-presenting cells. This complex is then recognized by T-cell receptors on CD8+ T cells, leading to the activation of these T cells. The activated T cells proliferate and differentiate into cytotoxic T lymphocytes, which can target and destroy cells presenting the antigen .
Comparison with Similar Compounds
OVA-A2 Peptide can be compared with other ovalbumin-derived peptides, such as:
OVA 257-264 (SIINFEKL): This peptide is similar to this compound but has a different amino acid sequence, leading to variations in its antigenic properties.
This compound is unique due to its specific sequence and its ability to elicit a strong immune response in the context of MHC class I molecules, making it a valuable tool in immunological research .
Properties
Molecular Formula |
C42H68N10O13 |
|---|---|
Molecular Weight |
921.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H68N10O13/c1-6-23(4)34(52-35(57)24(5)46-36(58)26(44)21-53)41(63)50-30(20-32(45)54)40(62)49-29(19-25-12-8-7-9-13-25)39(61)48-28(15-16-33(55)56)38(60)47-27(14-10-11-17-43)37(59)51-31(42(64)65)18-22(2)3/h7-9,12-13,22-24,26-31,34,53H,6,10-11,14-21,43-44H2,1-5H3,(H2,45,54)(H,46,58)(H,47,60)(H,48,61)(H,49,62)(H,50,63)(H,51,59)(H,52,57)(H,55,56)(H,64,65)/t23-,24-,26-,27-,28-,29-,30-,31-,34-/m0/s1 |
InChI Key |
NIAMGQCTXUFDAR-HXCAGXJWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




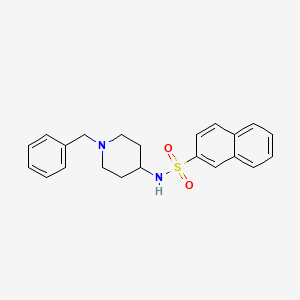
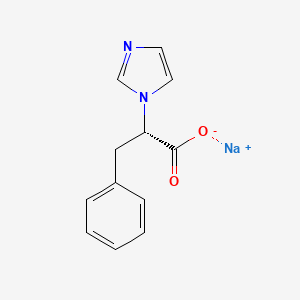
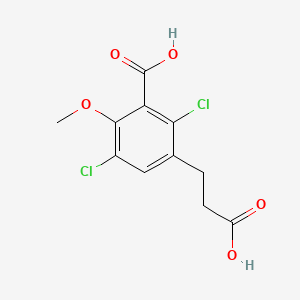
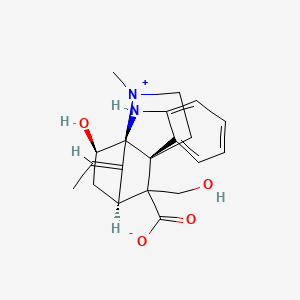
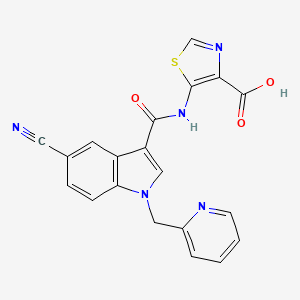
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)
![4-(1-cyanopyrrolidine-3-carbonyl)-N-[(4-ethynylphenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B12380922.png)



